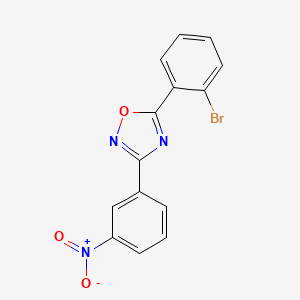![molecular formula C16H19N3O2S B5812771 N-(2-furylmethyl)-N'-[4-(4-morpholinyl)phenyl]thiourea](/img/structure/B5812771.png)
N-(2-furylmethyl)-N'-[4-(4-morpholinyl)phenyl]thiourea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-furylmethyl)-N'-[4-(4-morpholinyl)phenyl]thiourea, commonly known as FMeT or PNU-109,291, is a chemical compound with potential therapeutic applications. It belongs to the class of thiourea derivatives and has been extensively studied for its pharmacological properties.
Wirkmechanismus
The mechanism of action of FMeT is not fully understood. However, it has been suggested that FMeT acts by inhibiting the activity of the enzyme phosphodiesterase 10A (PDE10A). PDE10A is involved in the regulation of intracellular signaling pathways, and its inhibition has been shown to have therapeutic effects in various diseases.
Biochemical and Physiological Effects
FMeT has been shown to have a range of biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. FMeT has also been shown to induce apoptosis (programmed cell death) in cancer cells. Additionally, FMeT has been shown to improve cognitive function in animal models of Alzheimer's disease and Parkinson's disease.
Vorteile Und Einschränkungen Für Laborexperimente
FMeT has several advantages for lab experiments. It is stable and can be easily synthesized in large quantities. FMeT is also soluble in water, which makes it suitable for in vitro experiments. However, FMeT has some limitations. It is not very selective for PDE10A and can inhibit other phosphodiesterases as well. This can lead to off-target effects and limit its therapeutic potential.
Zukünftige Richtungen
There are several future directions for FMeT research. One area of interest is the development of more selective PDE10A inhibitors. This could improve the therapeutic potential of FMeT and reduce off-target effects. Another area of interest is the study of FMeT in combination with other drugs. This could lead to synergistic effects and improve the efficacy of FMeT in treating various diseases. Additionally, more research is needed to understand the mechanism of action of FMeT and its potential applications in other diseases.
Synthesemethoden
The synthesis of FMeT involves the reaction of 4-(4-morpholinyl)aniline with 2-furylacetaldehyde in the presence of ammonium thiocyanate. The resulting product is then purified through recrystallization. The synthesis method has been optimized to improve the yield and purity of FMeT.
Wissenschaftliche Forschungsanwendungen
FMeT has been studied for its potential therapeutic applications in various diseases. It has been shown to have anti-inflammatory, anti-tumor, and antiviral properties. FMeT has also been studied for its potential use in the treatment of Alzheimer's disease and Parkinson's disease.
Eigenschaften
IUPAC Name |
1-(furan-2-ylmethyl)-3-(4-morpholin-4-ylphenyl)thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O2S/c22-16(17-12-15-2-1-9-21-15)18-13-3-5-14(6-4-13)19-7-10-20-11-8-19/h1-6,9H,7-8,10-12H2,(H2,17,18,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBNWQPAPYMXHBT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=CC=C(C=C2)NC(=S)NCC3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-{[(2,6-dimethylphenyl)amino]carbonothioyl}-3-methyl-1-benzofuran-2-carboxamide](/img/structure/B5812704.png)
![ethyl 1-{[(2,3-dimethylphenyl)amino]carbonothioyl}-4-piperidinecarboxylate](/img/structure/B5812717.png)
![5-(4-pyridinyl)-4-[3-(trifluoromethyl)phenyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B5812733.png)





![N-({[2-(trifluoromethyl)phenyl]amino}carbonothioyl)-2-thiophenecarboxamide](/img/structure/B5812753.png)
![N-[amino(1,3-benzoxazol-2-ylamino)methylene]-4-nitrobenzenesulfonamide](/img/structure/B5812762.png)

![6-nitro-2-{[2-oxo-2-(1-piperidinyl)ethyl]thio}-1,3-benzothiazole](/img/structure/B5812783.png)

